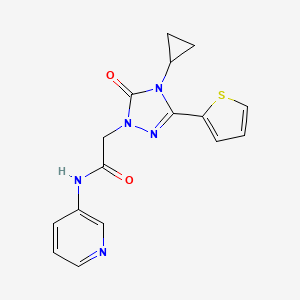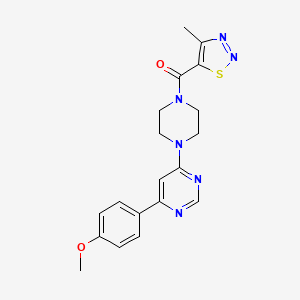![molecular formula C30H30FN5O7S2 B2735233 Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 393847-80-8](/img/structure/B2735233.png)
Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C30H30FN5O7S2 and its molecular weight is 655.72. The purity is usually 95%.
BenchChem offers high-quality Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds with structures bearing similarities to the query compound have been synthesized for their potential applications in antimicrobial activities. The synthesis of novel 1,2,4-triazole derivatives, for instance, aims at exploring their efficacy against various microorganisms. Such compounds are synthesized through reactions involving different substituents, aiming to discover new antimicrobial agents with enhanced effectiveness (Bektaş et al., 2007).
Catalyst- and Solvent-Free Synthesis
Innovative synthesis methods, such as catalyst- and solvent-free approaches, have been developed for compounds within the same family, highlighting the importance of green chemistry in creating less harmful and more environmentally friendly chemical synthesis processes. These methods not only simplify the synthesis but also contribute to the development of sustainable practices in chemical research (Moreno-Fuquen et al., 2019).
Herbicidal Activity
The quest for new herbicides has led to the synthesis of compounds with potential herbicidal activities. By modifying the molecular structure and introducing different functional groups, researchers aim to discover compounds that can effectively control weed growth without adversely affecting the environment. Preliminary bioassays indicate that some of these compounds exhibit potent herbicidal activity against various plant species, suggesting their potential for development into new herbicidal formulations (Xiao et al., 2008).
Anticancer and EGFR Inhibition
Derivatives related to the query compound have been studied for their potential anticancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Molecular docking and stability studies suggest that certain benzimidazole derivatives bearing 1,2,4-triazole show promising anti-cancer properties, highlighting the importance of structural modification in enhancing biological activity and specificity towards cancer cells (Karayel, 2021).
Novel Synthetic Approaches
The exploration of novel synthetic approaches for the preparation of complex molecules is a significant area of research. Innovative methods, such as microwave-assisted synthesis, offer rapid and efficient routes to various heterocyclic compounds, potentially leading to new therapeutic agents or agricultural chemicals (Kamila et al., 2006).
properties
IUPAC Name |
diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN5O7S2/c1-5-42-28(39)24-17(3)25(29(40)43-6-2)45-27(24)33-23(37)16-44-30-35-34-22(36(30)20-11-9-19(31)10-12-20)15-32-26(38)18-7-13-21(41-4)14-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,32,38)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLCKVRPJGZFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(furan-2-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2735150.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide](/img/structure/B2735153.png)

![6-(tert-butyl)-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2735155.png)
![[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B2735156.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2735157.png)
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
![Methyl 3-[(4-chlorophenyl){2-[(4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2735159.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2735160.png)

![ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2735165.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)
